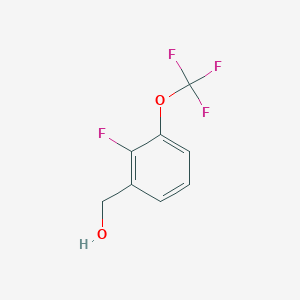

2-Fluoro-3-(trifluoromethoxy)benzyl alcohol

Vue d'ensemble

Description

2-Fluoro-3-(trifluoromethoxy)benzyl alcohol is an organic compound with the molecular formula C8H6F4O2 It is characterized by the presence of both fluorine and trifluoromethoxy groups, which impart unique chemical properties to the molecule

Mécanisme D'action

Target of Action

It’s known that many benzyl alcohol derivatives interact with various enzymes and receptors in the body .

Mode of Action

It’s known that the trifluoromethyl group in organic compounds often enhances the compound’s lipophilicity, which can improve its ability to cross cell membranes and interact with intracellular targets .

Biochemical Pathways

Benzyl alcohol derivatives are often involved in various biochemical pathways due to their interactions with different enzymes and receptors .

Pharmacokinetics

The trifluoromethyl group often enhances a compound’s metabolic stability, potentially improving its bioavailability .

Result of Action

Benzyl alcohol derivatives can have various effects depending on their specific targets .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 2-Fluoro-3-(trifluoromethoxy)benzyl alcohol. For instance, it’s recommended to store the compound in a cool, dry, and well-ventilated place .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(trifluoromethoxy)benzyl alcohol typically involves the introduction of fluorine and trifluoromethoxy groups onto a benzyl alcohol framework. One common method involves the reaction of 2-fluoro-3-nitrobenzyl alcohol with trifluoromethoxy reagents under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride in an organic solvent like methyl t-butyl ether at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-Fluoro-3-(trifluoromethoxy)benzyl alcohol undergoes various types of chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The fluorine and trifluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group yields the corresponding aldehyde or carboxylic acid, while reduction of the nitro group results in an amine.

Applications De Recherche Scientifique

2-Fluoro-3-(trifluoromethoxy)benzyl alcohol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Fluoro-3-(trifluoromethyl)benzyl alcohol: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

2-(Trifluoromethyl)benzyl alcohol: Lacks the fluorine atom at the ortho position.

Uniqueness

2-Fluoro-3-(trifluoromethoxy)benzyl alcohol is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications.

Activité Biologique

2-Fluoro-3-(trifluoromethoxy)benzyl alcohol is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features, including the presence of fluorine and trifluoromethoxy groups, suggest enhanced interactions with biological targets such as enzymes and receptors. This article reviews the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₉H₈F₄O₂

- Molecular Weight : 224.15 g/mol

- Structure : The compound features a benzyl alcohol moiety with a fluorine atom at the 2-position and a trifluoromethoxy group at the 3-position.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The fluorinated groups enhance lipophilicity and metabolic stability, which may improve binding affinity to specific molecular targets. This compound is believed to modulate enzyme activity and influence cellular pathways, although detailed mechanisms remain to be fully elucidated .

Biological Activities

Research has indicated several potential biological activities for this compound:

- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in metabolic processes, potentially leading to therapeutic effects in various diseases.

- Antiviral Activity : Preliminary investigations into its antiviral properties have shown promise, particularly in inhibiting viral replication mechanisms.

- Anticancer Potential : The compound's ability to affect cell signaling pathways could position it as a candidate for further development in cancer therapies.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- In Vitro Studies : Research conducted on cell lines demonstrated that this compound could significantly reduce cell viability in certain cancer types, indicating potential cytotoxic effects .

- Enzyme Interaction Studies : Investigations into its interaction with key metabolic enzymes revealed that this compound could act as a competitive inhibitor, affecting substrate binding and catalytic activity.

Table 1: Summary of Biological Activities

Toxicological Profile

The safety profile of this compound has been assessed through various toxicological studies:

Propriétés

IUPAC Name |

[2-fluoro-3-(trifluoromethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O2/c9-7-5(4-13)2-1-3-6(7)14-8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSCFKSYRYUXEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90574881 | |

| Record name | [2-Fluoro-3-(trifluoromethoxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86256-43-1 | |

| Record name | [2-Fluoro-3-(trifluoromethoxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.